molecular formula C6H11BN2O4S B2575321 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid CAS No. 2377610-03-0

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid

Cat. No. B2575321
CAS RN: 2377610-03-0
M. Wt: 218.03
InChI Key: GLSNODSWDWHGNP-UHFFFAOYSA-N
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Description

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid (DMSO-Pyr-B(OH)2) is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique structure and properties. It is a versatile compound that has shown promising results in various scientific research applications, including drug discovery, cancer treatment, and enzyme inhibition.

Scientific Research Applications

1. Molecular Structure and Interactions

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid and related compounds have been studied for their unique molecular structures and interactions. For example, the study of boronic acid groups in pyrrole rings reveals coplanar arrangements and intramolecular interactions that contribute to supramolecular assembly and stability, as demonstrated in the research by Kliś & Serwatowski (2008) and Zhong et al. (2009).

2. Synthesis and Chemical Reactions

The compound has been investigated for its synthesis and role in chemical reactions. Grieb & Ketcha (1995) explored its synthesis and how it couples with aryl bromides and iodides under Suzuki conditions, leading to the formation of 2-aryl-1-(phenylsulfonyl)pyrroles (Grieb & Ketcha, 1995).

3. Supramolecular Chemistry

Boronic acids, including derivatives of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid, are significant in supramolecular chemistry due to their dynamic covalent reactivity. They form H-bonded complexes and can be used in materials science and supramolecular chemistry, as reported by Georgiou et al. (2017).

4. Electropolymerisation and Electrochromic Properties

The electropolymerisation of pyrrole derivatives, including those similar to 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid, has been researched for their electrochromic properties. This includes studies on polymers like polypyrrole (PPy) and its derivatives, as described by Almeida et al. (2017).

5. Boron Complexes in Ligand Chemistry

The role of boron in complexes with pyrrolyl ligands has been extensively studied. Boron acts as a Lewis acid center and a structure-directing agent in various compounds, contributing to unique chemical and physical properties as outlined by Brothers (2011).

Mechanism of Action

Target of Action

The primary target of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable

Result of Action

The molecular effect of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid’s action is the formation of new carbon–carbon bonds . This occurs through the Suzuki–Miyaura cross-coupling reaction . The cellular effects would depend on the specific context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions

properties

IUPAC Name

[1-(dimethylsulfamoyl)pyrrol-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSNODSWDWHGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid

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